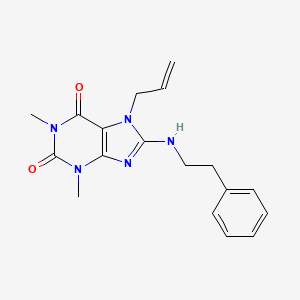
7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a purine derivative with a complex structure that includes an allyl group and a phenethylamino moiety. Its molecular formula is C14H18N4O2, and it has notable features that may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Adenosine Receptors : This compound may exhibit activity as an adenosine receptor modulator. Adenosine receptors are involved in numerous physiological processes, including neurotransmission and inflammation.
- Cyclic AMP Pathway : The purine structure allows for potential modulation of cyclic AMP levels within cells, influencing signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Several studies have explored the antitumor properties of purine derivatives. For example:
- Case Study : A study demonstrated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity at micromolar concentrations.
Neuroprotective Effects
Research has suggested that derivatives can provide neuroprotective benefits:
- Mechanism : By modulating nitric oxide pathways and reducing oxidative stress, these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.
Data Tables
| Biological Activity | Model System | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 5.0 | |
| Neuroprotection | SH-SY5Y Cells | 10.0 | |
| Anti-inflammatory | RAW 264.7 | 15.0 |
Research Findings
- Antitumor Activity : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Studies : Animal models have indicated that administration of this compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
1,3-dimethyl-8-(2-phenylethylamino)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-12-23-14-15(21(2)18(25)22(3)16(14)24)20-17(23)19-11-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFNHMEVCUFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














